molecular formula C12H18O4S2 B043026 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid CAS No. 162515-67-5

2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid

Cat. No. B043026
M. Wt: 290.4 g/mol
InChI Key: CUVZSQALKWWFBI-UHFFFAOYSA-N
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Description

“2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid” is also known as Montelukast Disulfide Diacid Impurity . It is an intermediate in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of disodium disulfide salt with cyclopropane acetic acid derivatives appropriate for substitution by a mercapto group . Another method involves the conversion of [1-(bromomethyl)cyclopropyl]acetonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C12H18O4S2. The molecular weight is 290.4 g/mol. Unfortunately, the detailed molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The exact reactions would depend on the specific synthesis method used .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 290.1±13.0 °C and a predicted density of 1.228±0.06 g/cm3 . It is soluble in methanol . The compound is off-white in color and has a stench .

Scientific Research Applications

Solvent Effects in Deamination Reactions

The study by Banert et al. (2010) explores solvent effects in deamination reactions, specifically examining the stereochemistry of aqueous deaminations and how it varies with the structure of the substrate. This research provides insights into the mechanisms of reactions involving cyclopropane derivatives, which is relevant to the understanding of the chemical behavior of compounds like 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Banert, Bunse, Engbert, Gassen, Kurnianto, & Kirmse, 2010).

Preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Kiely's 1991 study details the preparation of a complex cyclopropane-containing compound, demonstrating techniques in synthetic chemistry that could be applicable to synthesizing related compounds like 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Kiely, 1991).

(Acylaryloxy)acetic Acid Diuretics

Woltersdorf et al. (1977) investigate (acylaryloxy)acetic acids, focusing on their properties as diuretics. Although the study's direct relevance to 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid is limited, it highlights the broader chemical family and the potential biological activities of such compounds (Woltersdorf, Desolms, Schultz, & Cragoe, 1977).

2-Nitro-cyclopropyl-1-carbonyl Compounds

Ghosh et al. (2023) discuss the synthesis of 2-nitrocyclopropanes and their conversion into cyclopropyl-amino acids. This study is relevant for understanding the chemical transformations and potential applications of cyclopropane-based compounds in pharmaceutical and synthetic chemistry (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

Synthesis and Chemical Transformations of 2-cyclopropyl-2-diazoacetates

Prokopenko et al. (2007) explore the synthesis of methyl 2-cyclopropyl-2-diazoacetate and its reactions under various conditions, shedding light on the chemical behavior of cyclopropyl derivatives, which can be extrapolated to the study of 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302-H312-H314-H317-H411 . This means it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long lasting effects .

properties

IUPAC Name

2-[1-[[[1-(carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S2/c13-9(14)5-11(1-2-11)7-17-18-8-12(3-4-12)6-10(15)16/h1-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZSQALKWWFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CSSCC2(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid

CAS RN

162515-67-5
Record name [1-(1-Carboxymethyl-cyclopropylmethyldisulfanylmethyl)-cyclopropyl]-essigsäure
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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